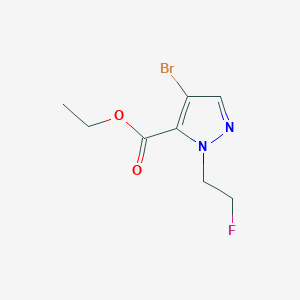

ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate

Description

Ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate (molecular formula: C₈H₉BrFN₂O₂; molecular weight: 265.08 g/mol) is a pyrazole derivative characterized by:

- A 4-bromo substituent on the pyrazole ring, enhancing electrophilic reactivity for further functionalization.

- A 2-fluoroethyl group at the N1 position, introducing steric and electronic effects due to fluorine’s electronegativity.

- An ethyl ester at the C5 position, influencing solubility and metabolic stability .

This compound is a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors or antimicrobial agents. Its synthesis likely involves fluoroethylation via reagents like 2-fluoroethyl trifluoromethanesulfonate under microwave conditions (e.g., 170°C, 600 W) .

Properties

IUPAC Name |

ethyl 4-bromo-2-(2-fluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrFN2O2/c1-2-14-8(13)7-6(9)5-11-12(7)4-3-10/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAAGGKCLQALAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1CCF)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

Bromine and Ester Positional Isomerism

The position of bromine and ester groups influences reactivity and intermolecular interactions:

Key Observations :

Key Observations :

Biological Activity

Ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole core, which is known for its ability to interact with various biological targets. The presence of bromine and fluorine substituents enhances its reactivity and binding affinity, making it a valuable compound for further studies in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological processes.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, which is crucial in the development of therapeutic agents targeting diseases such as cancer and inflammation.

- Receptor Binding : It may also interact with receptors involved in signaling pathways, influencing cellular responses.

Applications in Scientific Research

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing new pharmaceutical agents targeting neurological and inflammatory diseases.

- Chemical Biology : The compound is utilized as a probe to study protein-ligand interactions, aiding in the understanding of biochemical pathways.

- Development of Bioactive Molecules : It is employed in the design of bioactive molecules for studying various biological processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Inhibition Studies : Research indicates that derivatives of pyrazole compounds exhibit varying degrees of inhibitory activity against specific enzymes. For instance, compounds with similar structures have shown substantial inhibition rates against neuraminidase (NA), suggesting that this compound could be effective in similar assays .

Compound Inhibition Activity (%) 6i 52.31 12c 56.45 16c Similar to 12b - Anticancer Potential : The compound's structural analogs have demonstrated promising anticancer activities in vitro. For example, derivatives with specific substitutions showed enhanced cytotoxicity against various cancer cell lines .

- Structure-Activity Relationship (SAR) : Studies on SAR have revealed that electronic properties and steric factors significantly influence the binding affinity and inhibitory potency of pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.